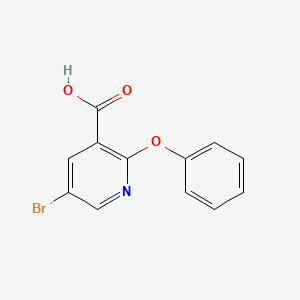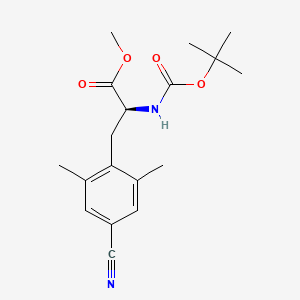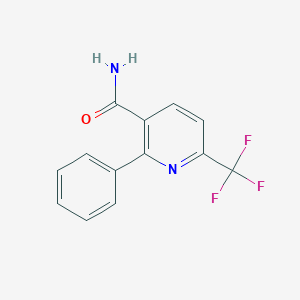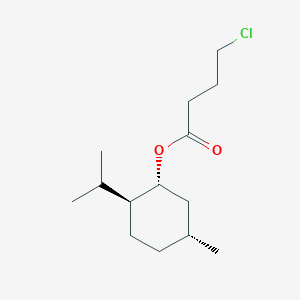
5-Bromo-2-phenoxynicotinic acid
Descripción general
Descripción
5-Bromo-2-phenoxynicotinic acid is a chemical compound with the molecular formula C12H8BrNO3 . It is used in scientific research and industry.
Molecular Structure Analysis
The linear formula of 5-Bromo-2-phenoxynicotinic acid is C12H8BrNO3 .Physical And Chemical Properties Analysis
5-Bromo-2-phenoxynicotinic acid has a molecular weight of 294.1 g/mol . .Aplicaciones Científicas De Investigación
Large-Scale Preparation
- An improved procedure for large-scale preparation of a structurally related compound, 5-bromo-2-hydroxynicotinic acid, was developed using sodium hypobromite, avoiding hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
Electrocatalytic Synthesis
- Electrocatalytic synthesis of 6-aminonicotinic acid, a derivative of 5-bromo-2-phenoxynicotinic acid, was investigated at silver cathodes under mild conditions, demonstrating the potential for cleaner electrochemical synthesis processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Antioxidant Activity
- Studies on bromophenol derivatives from marine algae identified compounds with strong antioxidant activities, highlighting the potential of 5-bromo-2-phenoxynicotinic acid related compounds in natural product research (Li, Li, Gloer, & Wang, 2011).
Neurogenesis Promotion
- Docosahexaenoic acid, in research involving 5-bromo-2'-deoxyuridine, was found to promote neurogenesis in vitro and in vivo, suggesting a link to the study of 5-bromo-2-phenoxynicotinic acid related compounds in neurological research (Kawakita, Hashimoto, & Shido, 2006).
Anti-Inflammatory and Analgesic Agents
- 2-Phenoxynicotinic acid hydrazides, structurally related to 5-bromo-2-phenoxynicotinic acid, were synthesized and evaluated as anti-inflammatory and analgesic agents, highlighting potential pharmaceutical applications (Moradi et al., 2010).
Electrochemical Corrosion Inhibition
- Schiff bases containing 5-bromo-2-phenoxynicotinic acid analogs were studied for their inhibition activity in carbon steel corrosion, showing potential applications in materials science (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Semiconservative DNA Replication
- Research utilizing 5-bromo-2'-deoxyuridine, related to 5-bromo-2-phenoxynicotinic acid, provided insights into the semiconservative replication of mitochondrial and nuclear DNA (Gross & Rabinowitz, 1969).
Synthesis of Novel Derivatives
- Various new derivatives of 5-aryl-2-bromo-3-hexylthiophene, structurally related to 5-bromo-2-phenoxynicotinic acid, were synthesized, showing potential in medicinal applications (Ikram et al., 2015).
Spectrophotometric Uranium Detection
- 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, a compound related to 5-bromo-2-phenoxynicotinic acid, was used for the spectrophotometric determination of uranium, indicating applications in analytical chemistry (Johnson & Florence, 1971).
Propiedades
IUPAC Name |
5-bromo-2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFBGDDGAQODKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















